2-(2-sec-butylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
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Overview
Description
2-(2-sec-butylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a sulfonyl group, and a pyrimidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-sec-butylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-sec-butylphenol through the alkylation of phenol with sec-butyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The phenoxy intermediate is then acetylated using acetic anhydride to form 2-(2-sec-butylphenoxy)acetamide.
Sulfonylation: The acetylated intermediate undergoes sulfonylation with 4,6-dimethyl-2-pyrimidinylamine and a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and sec-butyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under reducing conditions with reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s sulfonyl and pyrimidinyl groups suggest potential as a pharmacophore in drug design. It could be explored for its activity against various biological targets, including enzymes and receptors.
Medicine
The compound may have potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features could be optimized to enhance bioavailability and target specificity.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-(2-sec-butylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could act as a hydrogen bond acceptor, while the pyrimidinyl group might engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-sec-butylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: can be compared to other sulfonyl-containing compounds like sulfonamides, which are widely used in medicinal chemistry.
Phenoxyacetamides: These compounds share the phenoxyacetamide core but differ in their substituents, affecting their chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications across various fields. Its structural complexity allows for specific interactions with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-5-16(2)21-8-6-7-9-22(21)32-15-23(29)27-19-10-12-20(13-11-19)33(30,31)28-24-25-17(3)14-18(4)26-24/h6-14,16H,5,15H2,1-4H3,(H,27,29)(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIDZJMJTWONCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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